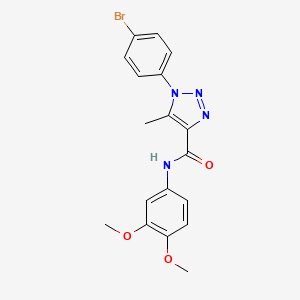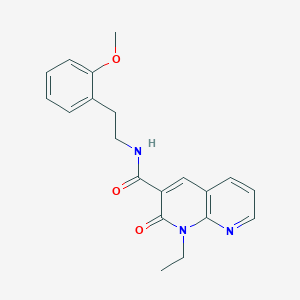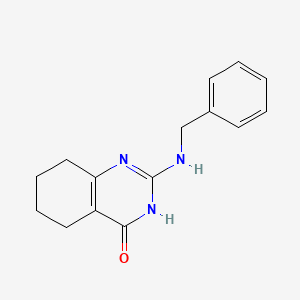![molecular formula C28H30N4O2S B2700205 N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1251606-56-0](/img/new.no-structure.jpg)
N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a synthetic organic compound with a complex structure that finds applications in various scientific fields, including chemistry, biology, and medicine. The intricate arrangement of its molecular components makes it a subject of interest for researchers aiming to explore its chemical behavior, potential therapeutic properties, and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves multiple steps, typically starting from commercially available reagents. A common synthetic route includes the reaction of 4-ethylbenzylamine with a piperidine derivative, followed by the introduction of the thieno[3,2-d]pyrimidine core through a cyclization reaction. The conditions often require the use of catalysts, such as palladium or copper, and precise control of temperature and pH to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The optimization of reaction conditions, such as solvent selection and reaction times, is crucial to minimize by-products and maximize the overall yield. Industrial methods often incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Its reactivity is influenced by the functional groups present in the molecule, such as the piperidine ring and the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate and chromium trioxide, while reduction reactions may utilize lithium aluminum hydride or sodium borohydride. Substitution reactions often employ reagents like halogens or nucleophiles, and the conditions typically involve solvents such as dichloromethane or ethanol, under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used For instance, oxidation might yield N-oxides or sulfoxides, while reduction could produce amines or alcohols
Scientific Research Applications
N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide finds extensive applications in scientific research due to its diverse chemical properties. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is investigated for its potential as a ligand for various biological targets, including enzymes and receptors. In medicine, preliminary studies suggest that it may have therapeutic potential, possibly as an anti-inflammatory or anticancer agent. Additionally, its unique structure makes it valuable in material science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide exerts its effects is multifaceted and depends on the specific application. In biological systems, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of specific enzymes, alteration of signal transduction pathways, or interaction with cellular membranes. Detailed studies are required to elucidate the precise molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide stands out due to its unique structural features and reactivity Similar compounds might include other thieno[3,2-d]pyrimidine derivatives or piperidine-based molecules For example, compounds like 1-(2,6-dichlorophenyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-amine and 1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-3,4-dihydrothieno[3,2-d]pyrimidin-2(1H)-one exhibit structural similarities but differ in their reactivity and applications
Properties
CAS No. |
1251606-56-0 |
|---|---|
Molecular Formula |
C28H30N4O2S |
Molecular Weight |
486.63 |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C28H30N4O2S/c1-3-19-8-10-20(11-9-19)15-29-26(33)22-5-4-14-32(16-22)28-30-24-23(17-35-25(24)27(34)31-28)21-12-6-18(2)7-13-21/h6-13,17,22H,3-5,14-16H2,1-2H3,(H,29,33)(H,30,31,34) |
InChI Key |
OIIULFAVYYWQPJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2700125.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2700128.png)


![5-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide](/img/structure/B2700132.png)
![3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B2700133.png)
![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700135.png)
![1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine](/img/structure/B2700136.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2700137.png)
![(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine](/img/structure/B2700138.png)
![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)
![N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]thiophene-2-carboxamide](/img/structure/B2700142.png)
![1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2700144.png)
